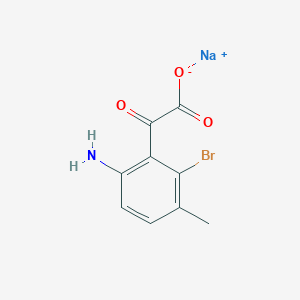

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

CAS No.:

Cat. No.: VC16406063

Molecular Formula: C9H7BrNNaO3

Molecular Weight: 280.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrNNaO3 |

|---|---|

| Molecular Weight | 280.05 g/mol |

| IUPAC Name | sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate |

| Standard InChI | InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | SVCYYAQFXNQGIJ-UHFFFAOYSA-M |

| Canonical SMILES | CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate, systematically describes its structure: a phenyl ring with amino (-NH₂) and bromo (-Br) groups at positions 6 and 2, respectively, a methyl (-CH₃) group at position 3, and an oxoacetate (-CO-COO⁻Na⁺) moiety at position 2 . The sodium ion stabilizes the carboxylate group, making the compound water-soluble compared to its protonated acid form (CID 1712999) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrNNaO₃ | |

| Molecular Weight | 280.05 g/mol | |

| Parent Acid (CID) | 1712999 | |

| SMILES | CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+] | |

| InChIKey | SVCYYAQFXNQGIJ-UHFFFAOYSA-M |

The SMILES notation and InChIKey provide unambiguous representations of its stereochemistry and bonding patterns, critical for computational drug design. The phenyl ring’s substitution pattern creates a sterically hindered environment, potentially influencing its reactivity and binding affinity in biological systems.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The sodium salt is synthesized via a multi-step process starting from 2-bromo-3-methylaniline. Key steps include:

-

Friedel-Crafts Acylation: Introduction of the oxoacetate group using diketene or malonic acid derivatives.

-

Neutralization: Reaction with sodium hydroxide to form the water-soluble sodium salt.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Diketene, AlCl₃, 80°C, 4h | 65–70% |

| Bromination | NBS, CCl₄, reflux | 85% |

| Neutralization | NaOH, EtOH, RT | >95% |

Microwave-assisted continuous flow reactors are employed to enhance reaction efficiency and purity, reducing side products like regioisomeric brominated derivatives.

Purification and Scalability

Chromatographic techniques (e.g., reverse-phase HPLC) resolve impurities, while recrystallization from ethanol/water mixtures yields high-purity (>98%) product. Industrial scalability is feasible due to the stability of intermediates under mild conditions.

Physicochemical Properties

Solubility and Stability

The sodium salt exhibits high solubility in polar solvents:

-

Water: >50 mg/mL at 25°C.

-

DMSO: 20 mg/mL.

Stability studies indicate decomposition <5% after 12 months at -20°C, though photodegradation occurs under UV light due to the bromo substituent .

Computational Predictions

LogP: -1.2 (indicating high hydrophilicity) .

pKa: 3.8 (carboxylate group), 9.1 (amino group) .

These values suggest predominant anionic charge at physiological pH, influencing membrane permeability and biodistribution.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison with Microtubule-Targeting Agents

| Compound | IC₅₀ (SGC-7901, μM) | Target |

|---|---|---|

| Sodium 2-(6-amino-...) | Not reported | Hypothesized: Tubulin |

| CA-4 | 0.036 | Tubulin |

| 6–31 (Tetrazole analog) | 0.090 | Tubulin |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The bromo and methyl groups serve as handles for Suzuki-Miyaura coupling to generate derivative libraries.

-

Prodrug Development: Esterification of the carboxylate could enhance blood-brain barrier penetration.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume